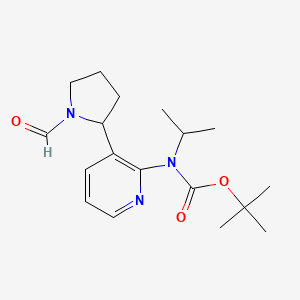
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- は、ピロリジン環、カルボン酸基、メチルチオ置換基を含む独特の構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- の合成は、一般的に以下の手順が含まれます。
ピロリジン環の形成: ピロリジン環は、適切な前駆体を含む環化反応によって合成できます。
カルボン酸基の導入: カルボン酸基は、酸化反応またはカルボキシル化試薬を使用して導入されます。
メチルチオ基の付加: メチルチオ基は、メチルチオール化試薬を用いた置換反応によって付加されます。
エステル化: 最後のエステル化工程は、化合物とtert-ブチルアルコールを酸性条件下で反応させて、1-(1,1-ジメチルエチル)エステルを生成します。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化されたバージョンが含まれ、スケーラビリティ、コスト効率、収率に重点が置かれます。連続フロー合成や触媒の使用などの技術は、効率を向上させるために採用される場合があります。
化学反応解析
反応の種類
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- は、次のようなさまざまな化学反応を起こします。
酸化: メチルチオ基は、スルホキシドまたはスルホンを生成するために酸化できます。
還元: カルボン酸基は、アルコールに還元できます。
置換: メチルチオ基は、適切な試薬を用いて他の官能基で置換できます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: 求核置換反応は、水素化ナトリウム (NaH) やハロアルカンなどの試薬を用いて行うことができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- は、いくつかの科学研究に利用されています。
化学: 有機合成におけるビルディングブロックとして、より複雑な分子の前駆体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と創薬におけるリード化合物として探求されています。
産業: 新規材料の開発や、さまざまな化学プロセスにおける触媒として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions or by using carboxylation reagents.
Addition of the Methylthio Group: The methylthio group is added via substitution reactions using methylthiolating agents.
Esterification: The final esterification step involves reacting the compound with tert-butyl alcohol under acidic conditions to form the 1-(1,1-dimethylethyl) ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、次のように作用する可能性があります。
酵素への結合: 酵素活性を阻害または活性化します。
受容体との相互作用: 受容体機能とシグナル伝達経路を調節します。
細胞プロセスへの影響: 細胞代謝、増殖、アポトーシスに影響を与えます。
類似の化合物との比較
類似の化合物
1,2-ピロリジンジカルボン酸, 4-(1-メチルエトキシ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)-: メチルチオ基の代わりにメチルエトキシ基を持つ類似の構造です。
1,2-ピロリジンジカルボン酸, 4-(トリフルオロメチル)-, 1-(1,1-ジメチルエチル) 2-メチルエステル, (2S,4R)-: メチルチオ基の代わりにトリフルオロメチル基を含んでいます。
独自性
1,2-ピロリジンジカルボン酸, 4-(メチルチオ)-, 1-(1,1-ジメチルエチル)エステル, (2S,4R)- の独自性は、特定の官能基と立体化学にあり、その類似体と比較して、明確な化学反応性と潜在的な生物活性を付与します。
類似化合物との比較
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4-(1-methylethoxy)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-: Similar structure but with a methylethoxy group instead of a methylthio group.
1,2-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-: Contains a trifluoromethyl group instead of a methylthio group.
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-9(13)8-5-7(17-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 |
InChIキー |
UQPCJTYYRCTFFA-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)O)SC |
正規SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)
![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)
![N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)





![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)
